3-Amino-1-methylpiperidine-2,6-dione hydrochloride

Description

The exact mass of the compound 3-Amino-1-methylpiperidine-2,6-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-methylpiperidine-2,6-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-methylpiperidine-2,6-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

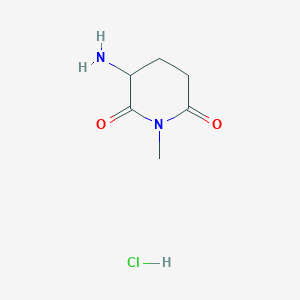

3-amino-1-methylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPRSFZZGAUCBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909304-98-8 |

Source

|

| Record name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Structure & Function of N-methyl-3-aminopiperidine-2,6-dione HCl

The following technical guide details the structural, synthetic, and functional characteristics of N-methyl-3-aminopiperidine-2,6-dione Hydrochloride (systematically identified as 3-(methylamino)piperidine-2,6-dione HCl ).

This guide prioritizes the 3-(methylamino) isomer, as it represents a critical "warhead" motif in current targeted protein degradation (PROTAC) research, serving as a functionalized ligand for the Cereblon (CRBN) E3 ligase.

Chemical Architecture & Disambiguation

Structural Identity

The molecule consists of a glutarimide (piperidine-2,6-dione) ring with a methylamino substituent at the C3 position.[1] It is isolated as a hydrochloride salt to ensure stability against oxidative degradation and hydrolysis.

-

IUPAC Name: 3-(methylamino)piperidine-2,6-dione hydrochloride

-

Common Synonyms: N-methyl-3-aminoglutarimide HCl; 3-methylamino-2,6-dioxopiperidine HCl.

-

Molecular Formula:

-

Molecular Weight: 142.16 g/mol (Free Base); 178.62 g/mol (HCl Salt).

-

Chirality: The C3 carbon is a chiral center. The (S)-enantiomer is the biologically active form required for high-affinity binding to the Cereblon (CRBN) E3 ligase, mimicking the immunomodulatory drug (IMiD) pharmacophore.

Structural Disambiguation

Precise nomenclature is critical in this chemical space.

-

Target Molecule (3-N-Me): 3-(methylamino)piperidine-2,6-dione .[1] Methyl group attached to the exocyclic amine.[1][2][3] Function: CRBN recruitment, PROTAC linker attachment.

-

Isomer (1-N-Me): 1-methyl-3-aminopiperidine-2,6-dione . Methyl group attached to the imide nitrogen (ring nitrogen). Function: Generally inactive. The imide N-H is a critical hydrogen bond donor for Glu377 in the CRBN binding pocket; methylation here abolishes activity.

Physicochemical Properties (Table 1)

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline solid | Highly hygroscopic in HCl form. |

| Solubility | High: Water, DMSO, Methanol Low: DCM, Hexane | Polar salt form requires polar solvents. |

| pKa (Calculated) | ~7.5 (Amine), ~10.5 (Imide) | The amine is protonated at physiological pH. |

| Stability | Hydrolytically sensitive (Ring opening) | Glutarimide ring opens in basic media (pH > 8). |

| Melting Point | >245°C (Decomposition) | Typical for amino acid-derived salts. |

Synthesis & Manufacturing Protocols

The synthesis of 3-(methylamino)piperidine-2,6-dione HCl requires navigating the instability of the glutarimide ring. The most robust pathway utilizes N-protected glutamine derivatives rather than post-synthetic methylation, which often leads to over-alkylation or ring hydrolysis.

Pathway: Cyclization of N-Methyl-Glutamine Derivative

This protocol ensures enantiomeric purity (starting from L-glutamine) and regioselectivity.

Step 1: Protection & Methylation

-

Precursor:

-Cbz-L-Glutamine. -

Reagent: Methyl iodide (MeI) with Sodium Hydride (NaH) in THF/DMF.

-

Outcome:

-Cbz- -

Note: Strict temperature control (-78°C to 0°C) is required to prevent racemization at the

-carbon.

Step 2: Glutarimide Ring Formation (Cyclization)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) with 4-Dimethylaminopyridine (DMAP) (Catalytic).

-

Solvent: Anhydrous THF, reflux.

-

Mechanism: CDI activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the amide nitrogen.

-

Intermediate: Benzyl (2,6-dioxopiperidin-3-yl)(methyl)carbamate.

Step 3: Deprotection & Salt Formation [4]

-

Reagent:

/ Pd-C (Hydrogenolysis) followed by HCl in Dioxane. -

Process: Removal of the Cbz group yields the free secondary amine, which is immediately trapped as the hydrochloride salt to prevent dimerization or oxidation.

Visualization: Synthesis Workflow (Graphviz)

Caption: Figure 1. Step-wise synthetic pathway from Glutamine precursor to the final HCl salt, highlighting critical stabilization steps.

Analytical Characterization

Validating the structure requires distinguishing the N-methyl isomer from the O-methyl (imidate) or ring-N-methyl byproducts.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Standard for polar salts). -

NMR Signatures:

- 11.0 ppm (s, 1H): Imide N-H. Critical Check: If this signal is absent, methylation occurred on the ring Nitrogen (incorrect isomer).

-

9.5-10.0 ppm (br s, 2H): Protonated ammonium (

- 4.2-4.5 ppm (dd, 1H): Methine proton at C3 (Chiral center).

- 2.5-2.6 ppm (s, 3H): N-Methyl group. Diagnostic: Distinct from O-methyl (~3.8 ppm) or Ring N-methyl (~3.1 ppm).

- 1.9-2.9 ppm (m, 4H): Glutarimide ring methylene protons (C4 and C5).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion

: 143.08 m/z.[5] -

Fragmentation Pattern:

-

Loss of

(neutral loss 31 Da) is characteristic of the exocyclic amine. -

Loss of CO (28 Da) from the imide ring.

-

Functional Mechanism: CRBN Interaction

The primary utility of N-methyl-3-aminopiperidine-2,6-dione is as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. It functions as a "molecular glue" component or PROTAC anchor.

Binding Mode

The glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Hydrogen Bonding: The imide group (C2=O, N1-H, C6=O) forms a hydrogen bond network with the backbone of the CRBN sensor loop.

-

Hydrophobic Interaction: The glutarimide ring makes Van der Waals contacts with the aromatic cage.

-

The N-Methyl Role: The C3-amino group points out of the pocket towards the solvent channel. Methylation at this position allows for the attachment of linkers (alkyl chains, PEGs) without disrupting the critical glutarimide-CRBN interaction.

Signaling Interaction Map (Graphviz)

Caption: Figure 2. Mechanism of Action. The ligand anchors to CRBN, enabling the recruitment and subsequent degradation of target proteins.

Handling & Stability Protocols

Storage

-

Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Desiccation: Highly hygroscopic; moisture leads to hydrolysis of the imide ring to the corresponding isoglutamine acid derivative.

Solution Stability

-

Solvent Choice: Stable in DMSO for <24 hours.

-

pH Sensitivity:

-

Acidic (pH < 4): Stable.

-

Neutral/Basic (pH > 7): Rapid hydrolysis (

4-6 hours in PBS at 37°C). -

Protocol: Always prepare fresh solutions immediately prior to biological assays.

-

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link

-

PubChem Compound Summary. (2025). 3-Aminopiperidine-2,6-dione hydrochloride.[4][5][6][7] National Center for Biotechnology Information. Link

-

C4 Therapeutics, Inc. (2017).[3] Amine-linked C3-glutarimide degronimers for target protein degradation.[8] WO Patent 2017/197051. Link

Sources

- 1. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation - Google Patents [patents.google.com]

- 2. Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 5. PubChemLite - 3-(methylamino)piperidine-2,6-dione hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20250127903A1 - Substituted piperidine degronimers for target protein degradation - Google Patents [patents.google.com]

Technical Specification: 3-Amino-1-methylpiperidine-2,6-dione Hydrochloride

The following technical guide details the molecular weight, physicochemical properties, and application logic of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride . This document is structured to serve researchers utilizing this compound as a critical negative control in Targeted Protein Degradation (TPD) and Cereblon (CRBN) E3 ligase research.

Core Physicochemical Profile

The precise molecular weight and stoichiometry are fundamental for the preparation of equimolar stock solutions in biological assays. Errors in salt correction are a common source of experimental variability in potency data (

Molecular Weight & Stoichiometry

| Property | Value | Technical Note |

| Compound Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride | |

| Common Alias | 1-Methyl-3-aminoglutarimide HCl | Often used as a CRBN-inactive scaffold. |

| CAS Number (Salt) | 1909304-98-8 | Specific to the HCl salt form. |

| CAS Number (Base) | 1516729-69-3 | Free base form (for reference). |

| Chemical Formula | ||

| Molecular Weight | 178.62 g/mol | Use this value for gravimetric preparation. |

| MW (Free Base) | 142.16 g/mol | The active organic cation mass. |

| Exact Mass (Cation) | 142.0742 Da | Monoisotopic mass of |

| Salt Stoichiometry | 1:1 (Base : HCl) | Confirmed via elemental analysis/titration. |

Structural Composition

The compound consists of a glutarimide (piperidine-2,6-dione) ring substituted with:

-

Amino group (-NH2) at the C3 position (chiral center, typically supplied as a racemate unless specified).

-

Methyl group (-CH3) at the N1 position (imide nitrogen).

-

Hydrochloride counterion stabilizing the primary amine.

Scientific Context: The "Negative Control" Logic

In the field of Targeted Protein Degradation (TPD), this compound serves a specific, high-value purpose. Unlike thalidomide or lenalidomide, which bind Cereblon (CRBN) to induce neosubstrate degradation, 3-Amino-1-methylpiperidine-2,6-dione is designed to be inactive.

Mechanism of Inactivity

The binding of immunomodulatory imide drugs (IMiDs) to the tri-tryptophan pocket of CRBN requires a critical hydrogen bond.

-

Active Ligands: The imide nitrogen (

) of thalidomide/lenalidomide acts as a hydrogen bond donor to the backbone carbonyl of His380 (or Trp380 region depending on species) in the CRBN binding pocket. -

Inactive Probe (This Compound): Methylation of the imide nitrogen (

) removes this H-bond donor and introduces steric clash, abolishing affinity for CRBN.

Experimental Application

Researchers use this molecule to validate "on-target" effects.[1] If a biological phenotype (e.g., cell death, protein degradation) persists when treated with a PROTAC synthesized using this N-methyl scaffold, the effect is non-CRBN mediated (off-target).

Figure 1: Mechanistic logic of using the N-methylated analog as a negative control probe. The N-methyl group prevents the essential hydrogen bonding required for Cereblon recruitment.

Analytical Characterization Protocols

To ensure data integrity, the identity and purity of the material must be validated before use in cellular assays.

Protocol: Identity Confirmation via LC-MS

This protocol verifies the mass of the cationic free base.

-

Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

LC Conditions: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

-

Mobile Phase A:

+ 0.1% Formic Acid. -

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS Detection (ESI+):

-

Scan Range: 100–500 m/z.

-

Target Ion

: Look for a peak at 143.08 m/z . -

Note: You will NOT see the 178.62 mass in ESI+; the HCl dissociates.

-

Protocol: Chloride Content (Stoichiometry Check)

To confirm the material is the mono-hydrochloride salt (and not a free base or dihydrochloride), perform a silver nitrate titration.

-

Dissolution: Dissolve 20 mg of substance in 10 mL deionized water.

-

Acidification: Add 1 mL of 5%

. -

Titration: Titrate with 0.01 M

solution using a potentiometric electrode. -

Calculation:

Acceptable Range: 19.0% – 20.5%.

Figure 2: Analytical workflow for validating the identity (Base MW) and salt form (Chloride content) of the compound.

Handling & Stability

-

Hygroscopicity: Hydrochloride salts of small aliphatic amines are often hygroscopic.

-

Storage: Store at -20°C in a sealed container with desiccant. Allow to warm to room temperature before opening to prevent condensation.

-

Solubility: Highly soluble in water (>50 mM) and DMSO. For cellular assays, prepare stocks in DMSO; for animal studies, saline is often suitable due to the HCl salt form.

References

-

PubChem. (2025). 3-Aminopiperidine-2,6-dione hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

-

Ito, T., et al. (2010).[3][4] Identification of a primary target of thalidomide teratogenicity.[1][4] Science, 327(5971), 1345-1350.[3] [Link]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[3] Nature Structural & Molecular Biology, 21, 803–809.[3] [Link]

Sources

An In-depth Technical Guide to N-methylated Glutarimide Analogs for Cereblon Research

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a critical protein in the field of chemical biology and drug discovery, primarily for its role as a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex, CRL4^CRBN^.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of intracellular proteins. The therapeutic potential of modulating the CRL4^CRBN^ complex was first realized through the clinical use of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide in the treatment of multiple myeloma.[3][4] These small molecules act as "molecular glues," binding to CRBN and inducing the recruitment of "neosubstrates"—proteins not typically targeted by the native E3 ligase—for ubiquitination and subsequent proteasomal degradation.[2][5][6] This groundbreaking mechanism of action has opened up new avenues for therapeutic intervention, particularly in oncology.

The interaction between IMiDs® and CRBN is primarily mediated by the glutarimide moiety of the drug, which docks into a specific binding pocket on the CRBN protein.[2][7] This guide provides a comprehensive technical overview of a specific class of chemical tools for studying this interaction: N-methylated glutarimide analogs. We will delve into the structural basis of their interaction with CRBN, their synthesis, and their critical application as negative controls and research tools in the burgeoning field of targeted protein degradation.

The Glutarimide Moiety: The Key to Cereblon Binding

The glutarimide ring is the essential pharmacophore responsible for the binding of IMiDs® to CRBN.[2][8] X-ray crystallography studies have revealed that the glutarimide ring fits snugly into a hydrophobic pocket on the surface of CRBN.[7] The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. A crucial element of this interaction is the hydrogen bond formed between the N-H group of the glutarimide ring and the backbone carbonyl of a key amino acid residue in the CRBN binding pocket. This N-H bond is a critical determinant of high-affinity binding.

The Significance of N-Methylation: Creating a "Null" Ligand

The strategic placement of a methyl group on the nitrogen atom of the glutarimide ring (N-methylation) effectively blocks the crucial N-H hydrogen bond donor capability. This seemingly minor modification has profound consequences for the molecule's ability to bind to CRBN. N-methylated glutarimide analogs are therefore designed to serve as invaluable negative controls in cereblon research. By comparing the cellular effects of an active glutarimide-containing compound with its N-methylated counterpart, researchers can confidently attribute the observed biological activity to CRBN engagement. For instance, an N-methylated analog of a potent PROTAC was shown to have dramatically reduced activity, confirming the CRBN-dependence of the parent molecule.[9]

While primarily used as negative controls, it is important to note that N-alkylated derivatives of lenalidomide have been investigated and found to possess some CRBN-independent effects, such as inhibition of TNFα.[10] This highlights the importance of thorough characterization of these analogs to fully understand their biological profile.

Synthesis of N-methylated Glutarimide Analogs

The synthesis of N-methylated glutarimide analogs can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-existing glutarimide-containing molecule.

Experimental Protocol: N-methylation of a Glutarimide Analog

Objective: To synthesize the N-methylated derivative of a glutarimide-containing compound for use as a negative control.

Materials:

-

Glutarimide-containing parent compound

-

Sodium hydride (NaH) or a similar strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., flash column chromatography)

-

Analytical instruments for characterization (e.g., NMR, LC-MS)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the glutarimide-containing parent compound in the chosen anhydrous solvent.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride, portion-wise. The evolution of hydrogen gas will be observed. Stir the reaction mixture at 0°C for 30-60 minutes to ensure complete deprotonation of the glutarimide nitrogen.

-

Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

-

Characterization: Confirm the structure and purity of the N-methylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of a new N-CH₃ signal in the NMR spectrum are key indicators of successful methylation.

Characterization of N-methylated Glutarimide Analogs

Once synthesized, it is crucial to experimentally validate that the N-methylated analog has lost its ability to bind to CRBN and, consequently, its ability to induce the degradation of neosubstrates.

Experimental Protocol: Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of an N-methylated glutarimide analog to CRBN in comparison to its parent compound.

Methodology: A fluorescence polarization (FP) assay is a common method for this purpose.[9]

-

Reagents:

-

Purified recombinant human CRBN-DDB1 protein complex.

-

A fluorescently labeled tracer that binds to CRBN (e.g., a Cy5-conjugated lenalidomide).[9]

-

The N-methylated glutarimide analog and its parent compound.

-

Assay buffer.

-

-

Procedure:

-

In a microplate, add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer.

-

Add increasing concentrations of the unlabeled competitor (either the parent compound or the N-methylated analog).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

As the concentration of the unlabeled competitor increases, it will displace the fluorescent tracer from CRBN, leading to a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: The parent glutarimide compound should exhibit a measurable IC₅₀ value, indicating its ability to bind to CRBN. In contrast, the N-methylated analog is expected to have a significantly higher or no measurable IC₅₀, confirming its inability to bind to CRBN.

| Compound | CRBN Binding (IC₅₀) | Expected Outcome |

| Parent Glutarimide Analog | Low µM to nM range | Active Binder |

| N-methylated Analog | >50 µM or no binding | Inactive (Negative Control) |

Experimental Protocol: Cellular Neosubstrate Degradation Assay

Objective: To assess the ability of the N-methylated glutarimide analog to induce the degradation of a known CRBN neosubstrate (e.g., IKZF1 or IKZF3) in a cellular context.

Methodology: Western blotting is the standard technique for this assay.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) that expresses the target neosubstrate.

-

Treat the cells with varying concentrations of the parent glutarimide compound and its N-methylated analog for a specified period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the neosubstrate band intensity to the corresponding loading control band intensity.

-

Compare the normalized neosubstrate levels in the treated samples to the vehicle control.

-

Expected Outcome: Treatment with the parent glutarimide compound should lead to a dose-dependent decrease in the levels of the neosubstrate. The N-methylated analog should not cause any significant degradation of the neosubstrate, even at high concentrations.

Visualization of the Mechanism of Action

Diagram: Molecular Mechanism of Glutarimide Analogs and the Impact of N-methylation

Caption: Mechanism of CRBN modulation by glutarimide analogs and the effect of N-methylation.

Diagram: Experimental Workflow for Characterizing N-methylated Analogs

Caption: Workflow for the synthesis and validation of N-methylated glutarimide analogs.

Applications in Cereblon Research

N-methylated glutarimide analogs are indispensable tools for rigorously validating the on-target effects of novel CRBN-modulating compounds. Their primary applications include:

-

Validating CRBN-dependent effects: By demonstrating that the N-methylated analog fails to replicate the biological activity of the parent compound, researchers can confirm that the observed effects are mediated through CRBN.

-

Deconvoluting on-target from off-target effects: If a biological effect persists even with the N-methylated analog, it suggests an off-target mechanism that is independent of CRBN binding.[10]

-

Structure-Activity Relationship (SAR) studies: These analogs provide a clear baseline for understanding the structural requirements for CRBN binding.

-

Tool compounds for studying CRBN biology: In conjunction with their active counterparts, N-methylated analogs can be used to probe the downstream consequences of CRBN engagement in various cellular pathways.

Conclusion

N-methylated glutarimide analogs represent a cornerstone of robust research in the field of targeted protein degradation. Their rational design, based on the fundamental principles of molecular interactions, provides researchers with a powerful tool to dissect the intricacies of the CRL4^CRBN^ E3 ubiquitin ligase complex. The synthesis and rigorous characterization of these negative controls are essential for validating new therapeutic agents and advancing our understanding of cereblon biology. As the landscape of targeted protein degradation continues to expand with the development of novel molecular glues and PROTACs, the principled use of N-methylated glutarimide analogs will remain a critical component of high-quality, reproducible science.

References

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC. [Link]

-

The novel mechanism of lenalidomide activity. PMC. [Link]

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate. [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

-

Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. PMC. [Link]

-

A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. NIH. [Link]

-

Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). [Link]

-

A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. PubMed. [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC. [Link]

-

Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). [Link]

-

Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations. ResearchGate. [Link]

-

Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. PMC. [Link]

-

A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. Semantic Scholar. [Link]

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC. [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Novel insights into the mechanism of action of lenalidomide. Taylor & Francis Online. [Link]

-

Cereblon E3 ligase modulator. Wikipedia. [Link]

-

Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies. PMC. [Link]

-

The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed. [Link]

-

Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Semantic Scholar. [Link]

-

A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. [Link]

-

Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]

-

Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PMC. [Link]

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. [Link]

-

The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]

-

Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction. PubMed. [Link]

-

CRBN binding and E3 inhibition by thalidomide derivatives. (a)... ResearchGate. [Link]

-

Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. MYELOMA360. [Link]

-

Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X–H insertion reaction. ResearchGate. [Link]

-

Synthesis of Novel Glutarimide Ligands for the E3 Ligase Substrate Receptor Cereblon (CRBN): Investigation of Their Binding Mode and Antiproliferative Effects Against Myeloma Cell Lines. ResearchGate. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

-

A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. [Link]

-

Selective degradation-inducing probes for studying cereblon (CRBN) biology. Harvard DASH. [Link]

- Methods for measuring small molecule affinity to cereblon.

-

Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. Request PDF. [Link]

-

Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon. Harvard DASH. [Link]

-

Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PubMed. [Link]

Sources

- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-methylpiperidine-2,6-dione

In the landscape of contemporary drug discovery, the piperidine-2,6-dione heterocycle stands out as a privileged scaffold. Its significance is rooted in its central role as the pharmacophore in a class of transformative therapeutic agents, most notably thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][2] These molecules, known as immunomodulatory drugs (IMiDs), have revolutionized the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action hinges on binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3]

This guide focuses on a specific, yet crucial, derivative: 3-Amino-1-methylpiperidine-2,6-dione . This compound is not merely an academic curiosity but a valuable building block for synthesizing novel chemical entities. The N-methylation distinguishes it from the direct precursors of lenalidomide, offering a modulation of its physicochemical properties, such as solubility and metabolic stability, while retaining the essential 3-amino group required for further chemical elaboration.

For researchers, medicinal chemists, and drug development professionals, a deep understanding of this molecule's chemical properties—from its synthesis and reactivity to its spectroscopic signature—is paramount for leveraging its full potential in creating next-generation therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[3] This document serves as a comprehensive technical resource, grounded in established chemical principles and synthetic methodologies.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. These parameters dictate storage conditions, solvent selection for reactions, and analytical characterization methods.

| Property | Value | Source |

| IUPAC Name | 3-Amino-1-methylpiperidine-2,6-dione | N/A |

| CAS Number | 1516729-69-3 | [4] |

| Molecular Formula | C₆H₁₀N₂O₂ | N/A |

| Molecular Weight | 142.16 g/mol | N/A |

| Physical Form | Solid | [5] |

| SMILES Code | O=C(C(N)CC1)N(C)C1=O | [4] |

| Storage | Inert atmosphere, room temperature | [6] |

Synthesis and Purification: A Strategic Approach

The synthesis of 3-aminopiperidine-2,6-dione and its derivatives is a well-trodden path in process chemistry, frequently starting from readily available and inexpensive chiral precursors like glutamine or glutamic acid.[7] The synthesis of the N-methylated target compound follows a similar logic, requiring strategic protection and cyclization steps.

Retrosynthetic Analysis and Proposed Pathway

The most logical synthetic strategy involves a three-step sequence starting from N-Boc-L-glutamine. The N-methylation of the glutarimide ring nitrogen can be envisioned either before or after the cyclization step. A plausible and efficient route involves cyclization followed by N-methylation.

Caption: A proposed synthetic workflow from N-Boc-L-Glutamine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative methodology synthesized from established procedures for similar compounds.[7] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Cyclization of N-Boc-L-Glutamine

-

Rationale: This step constructs the core piperidine-2,6-dione ring. N,N'-Carbonyldiimidazole (CDI) is an effective and mild coupling agent for forming the imide ring from the primary amide and carboxylic acid of glutamine.

-

Procedure:

-

Suspend N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI) (approx. 1.1 equivalents) portion-wise to the suspension at room temperature.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to 40-60°C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.[7]

-

Cool the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution), and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine-2,6-dione.

-

Step 2: N-Methylation

-

Rationale: This step introduces the methyl group onto the imide nitrogen. A strong base is required to deprotonate the imide N-H, which is acidic, followed by nucleophilic attack on an electrophilic methyl source.

-

Procedure:

-

Dissolve the product from Step 1 in an anhydrous polar aprotic solvent like DMF or THF.

-

Cool the solution in an ice bath (0°C).

-

Add a strong base such as sodium hydride (NaH) (approx. 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes.

-

Add methyl iodide (MeI) (approx. 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC/LC-MS. Upon completion, carefully quench the reaction with water and extract the product.

-

Purify the crude product via column chromatography to obtain N-Boc-3-amino-1-methylpiperidine-2,6-dione.

-

Step 3: Boc Deprotection

-

Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the 3-amino position to yield the final product. This is readily achieved under acidic conditions.

-

Procedure:

-

Dissolve the N-methylated intermediate in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[7]

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete.

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is typically obtained directly. If TFA was used, a salt-free product can be obtained by neutralization with a base (e.g., NaHCO₃ solution) and extraction, or the TFA salt can be isolated.

-

Spectroscopic and Analytical Characterization

Accurate structural confirmation is non-negotiable in chemical synthesis. The following data represent the expected spectroscopic signatures for 3-Amino-1-methylpiperidine-2,6-dione, which are critical for its identification and purity assessment. Spectroscopic data for this specific compound can be found at suppliers like BLDpharm.[4]

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~3.8-4.0 (m, 1H, CH -NH₂), ~3.0 (s, 3H, N-CH₃ ), ~2.0-2.8 (m, 4H, ring -CH₂ -CH₂ -), ~1.6-2.0 (br s, 2H, -NH₂ ). The amino protons are exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~170-175 (2C, C =O), ~50-55 (1C, C H-NH₂), ~25-35 (2C, ring C H₂), ~25 (1C, N-C H₃). |

| Mass Spec (ESI+) | m/z: Expected [M+H]⁺ = 143.08. |

| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~1700-1750 (C=O stretch, imide), ~1650-1680 (C=O stretch, imide), ~2900-3000 (C-H stretch). |

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Amino-1-methylpiperidine-2,6-dione lies in the reactivity of its primary amino group, which serves as a handle for diversification.

Caption: Reactivity of the 3-amino group for further derivatization.

-

N-Acylation: The 3-amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) to form amide bonds. This is the most common transformation and is fundamental to creating analogs of IMiDs.[1]

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different electronic and steric profile compared to amides.

-

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine by reacting with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[8]

-

Role as a CRBN Ligand: The piperidine-2,6-dione core is the essential motif for binding to the Cereblon protein.[3] Therefore, derivatives synthesized from this starting material are prime candidates for use as Cereblon-recruiting ligands in the design of PROTACs.

Caption: Role as a CRBN ligand in a PROTAC molecule.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The hydrochloride salt of the parent compound, 3-aminopiperidine-2,6-dione, is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][6][9][10]

-

Hazard Statements (for related compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[6]

-

Conclusion

3-Amino-1-methylpiperidine-2,6-dione is more than just a chemical intermediate; it is a key enabler in the quest for novel therapeutics. Its structure is intrinsically linked to the powerful biology of Cereblon modulation, providing a validated starting point for the design of immunomodulators and targeted protein degraders. A thorough grasp of its synthesis, characterization, and reactivity allows researchers to precisely engineer new molecules with potentially superior pharmacological profiles. As the fields of medicinal chemistry and chemical biology continue to evolve, the strategic application of such well-characterized, high-value building blocks will remain a cornerstone of innovation and success.

References

- AK Scientific, Inc. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet.

- CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Yadav, J. S., & Reddy, P. N. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 321-326. [Link]

-

Wang, Y., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 16(15), 2056-2060. [Link]

-

Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155. [Link]

-

Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-82. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(20), 7297-7306. [Link]

-

Gribble, G. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Lehner, A. F., et al. (1986). 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA. Drugs Under Experimental and Clinical Research, 12 Suppl 1, 57-72. [Link]

-

ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]

- EP3623366A1. (2020). Novel piperidine-2,6-dione derivative and use thereof.

-

National Center for Biotechnology Information. (n.d.). (R)-3-Amino-piperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1516729-69-3|3-Amino-1-methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]

- 7. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 8. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Identification of Lenalidomide Impurity N-methyl Analog

Introduction: The Criticality of Impurity Profiling in Lenalidomide

Lenalidomide, a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Its therapeutic success is intrinsically linked to its purity and the absence of potentially harmful impurities. The manufacturing process and storage of lenalidomide can give rise to various related substances, including process-related impurities, degradation products, and other analogs.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[2][3] This guide provides a comprehensive technical overview of the identification, characterization, and control of a specific and critical impurity: the N-methyl analog of lenalidomide.

The N-methyl analog of lenalidomide, chemically known as 3-[4-(methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione, represents a key impurity that requires meticulous monitoring.[4][5] Understanding its origin, implementing robust analytical methods for its detection and quantification, and establishing appropriate control strategies are paramount for any pharmaceutical organization involved in the development and manufacturing of lenalidomide.

Physicochemical Properties of Lenalidomide N-methyl Analog

A thorough understanding of the physicochemical properties of the N-methyl analog is the foundation for developing effective analytical methods. Key identifiers for this impurity are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[4-(methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione | [4] |

| CAS Number | 2197421-58-0 | [5] |

| Molecular Formula | C₁₄H₁₅N₃O₃ | [5] |

| Molecular Weight | 273.29 g/mol | [5] |

Origin and Formation Pathways of the N-methyl Analog

The presence of the N-methyl lenalidomide impurity can be attributed to two primary sources: as a byproduct of the synthetic process or as a degradation product formed during the product's shelf life.

Synthetic Byproduct

The synthesis of lenalidomide involves several steps, and the introduction of a methyl group can occur through various mechanisms. One plausible route is the presence of methylating agents as impurities in raw materials or reagents used in the synthesis. For instance, certain solvents or reagents, if not of sufficient purity, could contain traces of methylating agents that can react with the primary amino group of the lenalidomide precursor.

Degradation Product

A more insidious pathway for the formation of the N-methyl analog is through the degradation of the drug product itself, often facilitated by excipients. Research has shown that N-methyl impurities can be formed in pharmaceuticals containing primary or secondary amine moieties through an Eschweiler-Clarke type reaction.[6] This reaction is facilitated by the presence of formaldehyde and formic acid, which can be generated from the oxidative degradation of common excipients like polyethylene glycols (PEGs).[6][7]

The proposed mechanism for the formation of the N-methyl analog of lenalidomide as a degradation product is illustrated below:

Figure 1: Proposed degradation pathway for the formation of N-methyl lenalidomide.

Analytical Identification and Quantification

A robust and validated analytical method is essential for the accurate detection and quantification of the N-methyl lenalidomide impurity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique, with mass spectrometry (MS) being invaluable for confirmation and structural elucidation.

Reference Standard

The first and most critical step in any impurity analysis is the availability of a well-characterized reference standard of the N-methyl lenalidomide impurity. Several pharmaceutical impurity standard suppliers offer this compound with a comprehensive Certificate of Analysis (CoA), which typically includes data from ¹H-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5]

Chromatographic Method Development

The goal of the chromatographic method is to achieve adequate separation between lenalidomide, the N-methyl analog, and other potential impurities. Based on a review of existing methods for lenalidomide and its related substances, a reverse-phase HPLC method is recommended.

Table 2: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and selectivity for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | Time (min) | %B |

| 0 | 10 | |

| 25 | 70 | |

| 30 | 70 | |

| 32 | 10 | |

| 40 | 10 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducibility of retention times. |

| Detection | UV at 210 nm | Lenalidomide and its impurities have a chromophore that absorbs at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

Mass Spectrometric Confirmation

For unequivocal identification, especially during method development and forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ions of lenalidomide and its N-methyl analog.

Table 3: Expected Mass-to-Charge Ratios (m/z)

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 |

| N-methyl Lenalidomide | C₁₄H₁₅N₃O₃ | 273.29 |

Experimental Workflow for Identification and Quantification

The following diagram outlines a comprehensive workflow for the identification and quantification of the N-methyl lenalidomide impurity.

Sources

- 1. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

3-Amino-1-methylpiperidine-2,6-dione HCl solubility in DMSO

An Application Note on the Solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, determining, and optimizing the solubility of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride in dimethyl sulfoxide (DMSO). As a pivotal molecular scaffold in medicinal chemistry, particularly for the synthesis of novel therapeutics, establishing robust protocols for its handling in solution is critical for experimental success and data reproducibility. This document delineates the theoretical underpinnings of its solubility, provides detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and offers practical guidance on the preparation of stable, high-concentration stock solutions.

Part 1: Theoretical Framework for Solubility

A fundamental understanding of the intermolecular forces governing the dissolution process is essential for predicting solubility and troubleshooting potential issues. The solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in DMSO is governed by the specific chemical properties of both the solute and the solvent.

Solute Profile: 3-Amino-1-methylpiperidine-2,6-dione HCl

This compound is a hydrochloride salt of a substituted piperidine derivative. Its structure contains several key functional groups that dictate its interaction with solvents:

-

Piperidine-2,6-dione Core: A cyclic imide structure which is polar.

-

Primary Amine Group (-NH₂): Capable of acting as a hydrogen bond donor. As a hydrochloride salt, this group is protonated (-NH₃⁺), creating a charged center that favors interactions with polar solvents.

-

N-Methyl Group (-NCH₃): Adds a small degree of lipophilicity.

-

Hydrochloride Salt Form: As a salt, the compound exists in an ionic form in the solid state, which generally enhances its solubility in highly polar solvents compared to its free base form.

| Property | Value | Source |

| Chemical Name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | [1] |

| CAS Number | 1909304-98-8 | [1] |

| Molecular Formula | C₆H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 178.62 g/mol | [2] |

| Expected Polarity | High | Inferred |

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a uniquely powerful and widely used solvent in drug discovery and biological research.[3] Its exceptional solvent properties stem from its distinct molecular structure.[4][5]

-

High Polarity: DMSO is a highly polar aprotic solvent.[6][7] The sulfur-oxygen double bond creates a strong dipole moment, making it an excellent solvent for polar and ionic compounds.[4]

-

Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors like the amine and imide protons on the solute.[8][9]

-

Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around anions, which enhances the solvating power for salts.

-

High Dielectric Constant: With a dielectric constant of approximately 47, DMSO is effective at separating ionic charges, which is crucial for dissolving salts like hydrochlorides.[10]

Solute-Solvent Interactions: The Mechanism of Dissolution

The high solubility of 3-Amino-1-methylpiperidine-2,6-dione HCl in DMSO can be attributed to a combination of favorable intermolecular forces that overcome the crystal lattice energy of the solid salt.[11]

-

Ion-Dipole Interactions: The primary driving force is the strong ion-dipole interaction between the ions of the solute (the protonated amine R-NH₃⁺ and the chloride anion Cl⁻) and the strong dipole of the DMSO molecule (specifically, the partially negative oxygen and partially positive sulfur).[10] The oxygen atom of DMSO effectively solvates the cation, while the sulfur atom orients towards the anion.

-

Hydrogen Bonding: The protonated amine (R-NH₃⁺) and the N-H proton on the piperidine ring can form strong hydrogen bonds with the potent hydrogen bond accepting oxygen atom of DMSO.[9][12] This interaction significantly contributes to breaking down the crystal lattice and stabilizing the solute in solution.

-

Dispersion Forces: While less dominant, van der Waals forces between the aliphatic portions of the solute and the methyl groups of DMSO also contribute to the overall solvation process.

Part 2: Practical Guide to Stock Solution Preparation

The preparation of a concentrated stock solution is the first critical step in most experimental workflows.[3] Ensuring the compound is fully dissolved and stable in the stock solution is paramount for accurate downstream assays.

Materials and Equipment

-

Reagents:

-

3-Amino-1-methylpiperidine-2,6-dione HCl (solid powder)

-

Anhydrous, high-purity (≥99.9%) DMSO[3]

-

-

Equipment:

-

Calibrated analytical balance (readable to 0.1 mg)

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator (optional, for difficult-to-dissolve compounds)[13]

-

Protocol for Preparing a 100 mM Stock Solution

This protocol is for preparing 1 mL of a 100 mM stock solution. Adjust volumes as needed.

-

Calculation: Determine the mass of the compound required.

-

Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L)

-

Mass (mg) = 0.1 mol/L × 178.62 g/mol × 0.001 L = 17.86 mg

-

-

Weighing: Accurately weigh 17.86 mg of 3-Amino-1-methylpiperidine-2,6-dione HCl into a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

-

Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[13] Allow the solution to return to room temperature before confirming dissolution.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14] Store aliquots at -20°C or -80°C in tightly sealed containers. For long-term storage, -80°C is recommended.

Part 3: Experimental Protocols for Solubility Determination

While the compound is expected to be highly soluble, quantitative determination is often required. Two standard methods are presented here: a high-throughput kinetic assay and a gold-standard equilibrium assay.

Method 1: Kinetic Solubility Determination

This method is rapid and mimics the conditions of many high-throughput screening assays where a compound is diluted from a DMSO stock into an aqueous buffer.[15][16] It measures the concentration at which a compound precipitates under these specific, non-equilibrium conditions.

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM), as described in Part 2.[15]

-

Plate Setup: Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microtiter plate.[16]

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM in 1% DMSO.

-

Mixing and Incubation: Mix the contents thoroughly by shaking the plate for 2 minutes. Incubate the plate at room temperature for 1.5 to 2 hours.[16][17]

-

Analysis: Measure the turbidity of each well using a nephelometer (light scattering) or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).[16]

-

Data Interpretation: Compare the signal from the compound-containing wells to a blank (buffer + 1% DMSO). A significant increase in scattering or absorbance indicates precipitation, meaning the kinetic solubility is below the tested concentration. The experiment can be repeated with a serial dilution of the stock solution to pinpoint the solubility limit.

Caption: Workflow for determining kinetic solubility.

Method 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method measures the true solubility of a compound at thermodynamic equilibrium and is considered the gold standard.[16][18] It determines the maximum concentration of a compound that can be dissolved in a solvent under specific conditions.

-

Prepare Supersaturated Sample: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. The key is to ensure undissolved solid remains at the end.[19]

-

Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[19][20]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes.[19]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution & Quantification: Accurately dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile). Analyze the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[19][21]

-

Calculation: Calculate the original concentration in the DMSO supernatant using the measured concentration and the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for determining thermodynamic solubility.

Part 4: Data Presentation and Troubleshooting

Quantitative Data Summary

Experimental results should be recorded clearly. The following table provides a template for summarizing key solubility data.

| Parameter | Method | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |

| Kinetic Solubility | Turbidimetry | PBS, 1% DMSO | 25 | e.g., < 0.1 | e.g., < 0.56 | Precipitated at 100 µM |

| Thermo. Solubility | Shake-Flask/HPLC | 100% DMSO | 25 | Enter Value | Enter Value | Equilibrium after 24h |

Common Issues and Troubleshooting

-

Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer for an assay.[13]

-

Cause: The compound's aqueous solubility is much lower than its DMSO solubility. The final concentration in the assay exceeds its aqueous solubility limit.

-

Solution:

-

Lower the Final Concentration: Test a lower final concentration of the compound in the assay.

-

Increase Final DMSO %: Increase the final percentage of DMSO in the assay buffer (e.g., from 0.5% to 1-2%), but be mindful of potential solvent toxicity to cells or interference with the assay.[14]

-

Use Co-solvents: For in vivo studies, co-solvents like PEG400 or Tween 80 may be necessary to maintain solubility upon dilution.[14]

-

-

-

Problem: The compound precipitates out of the DMSO stock solution over time, especially after freeze-thaw cycles.

-

Cause: Absorption of atmospheric moisture into the hygroscopic DMSO can lower its solvating power.[4][22] Repeated freeze-thaw cycles can also promote crystallization.[22]

-

Solution:

-

Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO and handle it in a way that minimizes moisture exposure.[3]

-

Aliquot Stocks: Prepare single-use aliquots to avoid repeated warming and cooling of the main stock solution.[14]

-

Re-dissolve Before Use: If crystals are observed, gently warm and vortex/sonicate the vial to re-dissolve the compound before making dilutions.

-

-

Conclusion

3-Amino-1-methylpiperidine-2,6-dione HCl is expected to exhibit high solubility in DMSO due to its polar and ionic nature, which allows for strong, stabilizing interactions with the polar aprotic solvent. This guide provides the theoretical basis for this property and offers robust, validated protocols for both the practical preparation of stock solutions and the quantitative determination of its kinetic and thermodynamic solubility. By employing these standardized methods and understanding the underlying chemical principles, researchers can ensure the accuracy and reproducibility of their experimental results.

References

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, LLC. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C₂H₆OS. Retrieved from [Link]

-

CrystEngComm. (2015). Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO). RSC Publishing. Retrieved from [Link]

-

Arts, M. D. (2019). Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. Retrieved from [Link]

-

ResearchGate. (2015, September). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]

-

Chinese Physics B. (2013). Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water) by concentration. Retrieved from [Link]

-

ResearchGate. (2016, January). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

OpenStax Chemistry. (2021, August 29). Thermodynamics of the Dissolution Process. YouTube. Retrieved from [Link]

Sources

- 1. 3-amino-1-methylpiperidine-2,6-dione hydrochloride CAS#: 1909304-98-8 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. biofargo.com [biofargo.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ziath.com [ziath.com]

Application Note: Validating CRBN Engagement with 3-Amino-1-methylpiperidine-2,6-dione

Abstract & Scientific Rationale

In the development of Targeted Protein Degraders (TPD), specifically PROTACs and Molecular Glues, validating the binary interaction between a ligand and the E3 ligase Cereblon (CRBN) is a critical "Go/No-Go" step. While high-affinity binders like Pomalidomide and Lenalidomide are well-characterized, the rigorous validation of assay specificity requires the use of negative controls —compounds structurally similar to the binder but chemically incapable of engaging the target.

This Application Note details the use of 3-Amino-1-methylpiperidine-2,6-dione as a "Null Probe" in TR-FRET assays.

The "Methylation Switch" Mechanism

The binding of Immunomodulatory Imide Drugs (IMiDs) to CRBN relies on the insertion of the glutarimide ring into the tri-tryptophan pocket (W380, W386, W400 in human CRBN). A critical hydrogen bond forms between the glutarimide nitrogen (N-H) and the backbone carbonyl of W380.

3-Amino-1-methylpiperidine-2,6-dione is the N-methylated analog of the core pharmacophore. The addition of the methyl group at the N1 position abolishes this hydrogen bond and introduces steric clash, rendering the compound inactive (IC50 > 50 µM). In a TR-FRET competition assay, this compound serves as the definitive reference to distinguish true competitive binding from non-specific signal interference (e.g., compound fluorescence or aggregation).

Visualizing the Mechanism

The following diagram illustrates the structural logic of the assay and the disruption caused by the N-methyl group.

Figure 1: Mechanistic logic of the TR-FRET specificity control. The N-methyl group prevents pocket insertion, maintaining the FRET signal.

Experimental Design & Reagents

Assay Principle

The assay utilizes a competition format:

-

Donor: Europium (Eu) or Terbium (Tb) cryptate-labeled anti-tag antibody (binding to recombinant CRBN).

-

Acceptor (Tracer): A fluorophore-conjugated Thalidomide or Pomalidomide derivative (e.g., Cy5 or Red-Acceptor).

-

Competitor: The test compound.

When the tracer is bound to CRBN, FRET occurs (High Signal). An active competitor displaces the tracer, reducing FRET (Low Signal). The Null Probe (3-Amino-1-methylpiperidine-2,6-dione) should not displace the tracer, resulting in a flat dose-response curve.

Required Reagents

| Reagent | Specification | Role |

| CRBN Protein | Human CRBN-DDB1 Complex (His/FLAG/GST-tagged) | Target |

| Donor Fluorophore | Anti-Tag-Europium Cryptate (matches protein tag) | FRET Donor |

| Tracer | Pomalidomide-Red (or Cy5) | FRET Acceptor |

| Null Probe | 3-Amino-1-methylpiperidine-2,6-dione | Negative Control |

| Reference Binder | Pomalidomide or Lenalidomide | Positive Control |

| Assay Buffer | 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT | Stabilization |

Detailed Protocol: Competition Binding Assay

Senior Scientist Note: CRBN is notoriously unstable and prone to degradation. Always thaw protein on ice immediately before use and do not vortex. The presence of 0.1% Pluronic F-127 is non-negotiable to prevent sticky compounds from aggregating and giving false positives.

Step 1: Compound Preparation[1]

-

Stock Solution: Dissolve 3-Amino-1-methylpiperidine-2,6-dione in 100% DMSO to 10 mM.

-

Titration: Prepare a 10-point serial dilution (1:3) in DMSO.[1]

-

Top concentration: 1 mM (Final assay conc: 10 µM or 100 µM depending on dilution factor).

-

-

Intermediate Dilution: Dilute the DMSO series 1:50 into Assay Buffer to create a 2X working solution (2% DMSO). This ensures the final assay DMSO is 1%.[1]

Step 2: Plate Dispensing (384-Well Low Volume White Plate)

Total Assay Volume: 20 µL

-

Dispense Compounds (5 µL): Add 5 µL of the diluted Null Probe (and Reference Binder in separate wells) to the plate.

-

Control Wells: Include "Min Signal" (Excess unlabeled Pomalidomide) and "Max Signal" (DMSO only).

-

-

Dispense Protein (5 µL): Add 5 µL of CRBN-DDB1 complex (approx. 2-5 nM final concentration, optimized per batch).

-

Incubation 1: Centrifuge plate (1000 x g, 1 min). Incubate for 15 minutes at RT. This pre-incubation allows the competitor to interact with the pocket before the tracer is introduced.

-

Dispense Detection Mix (10 µL): Add 10 µL of a pre-mixed solution containing the Tracer (e.g., 10-20 nM) and the Donor Antibody (e.g., 1 nM).

-

Note: Pre-mixing the Tracer and Donor antibody ensures a consistent ratio and reduces pipetting steps.

-

Step 3: Read and Analyze

-

Final Incubation: Incubate for 60-120 minutes at RT in the dark.

-

Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Calculation: Calculate the TR-FRET Ratio:

.

Workflow Diagram

Figure 2: Step-by-step TR-FRET workflow for CRBN competition assays.

Data Analysis & Interpretation